molecular formula C8H7NO3 B15346173 Benzeneacetaldehyde, 4-hydroxy-alpha-oxo-, aldoxime CAS No. 22288-50-2

Benzeneacetaldehyde, 4-hydroxy-alpha-oxo-, aldoxime

Cat. No.: B15346173
CAS No.: 22288-50-2
M. Wt: 165.15 g/mol
InChI Key: QIMBQAFHVVTXTD-UHFFFAOYSA-N
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Description

4-Hydroxy-alpha-oxo-benzeneacetaldehyde aldoxime is a chemical compound with the molecular formula C8H8O2. It is a derivative of benzeneacetaldehyde and is known for its unique structural features, including a hydroxyl group and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-alpha-oxo-benzeneacetaldehyde aldoxime typically involves the reaction of 4-hydroxybenzeneacetaldehyde with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then purified to obtain the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include steps for the removal of by-products and impurities to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-alpha-oxo-benzeneacetaldehyde aldoxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.

Major Products Formed:

  • Oxidation: The oxidation of 4-Hydroxy-alpha-oxo-benzeneacetaldehyde aldoxime can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-alpha-oxo-benzeneacetaldehyde aldoxime has found applications in various scientific fields:

  • Chemistry: It is used as an analytical reagent for the spectrophotometric determination of cobalt.

  • Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biochemical pathways.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: It is utilized in the synthesis of other chemical compounds and as an intermediate in organic synthesis.

Mechanism of Action

4-Hydroxy-alpha-oxo-benzeneacetaldehyde aldoxime is similar to other benzene derivatives with hydroxyl and oxime groups, such as 4-hydroxybenzaldehyde and benzeneacetaldehyde. its unique combination of functional groups and structural features sets it apart, making it suitable for specific applications that other compounds may not fulfill.

Comparison with Similar Compounds

  • 4-Hydroxybenzaldehyde

  • Benzeneacetaldehyde

  • 4-Hydroxybenzeneacetaldehyde

  • Benzeneacetaldehyde oxime

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Properties

CAS No.

22288-50-2

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

2-hydroxyimino-1-(4-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H7NO3/c10-7-3-1-6(2-4-7)8(11)5-9-12/h1-5,10,12H

InChI Key

QIMBQAFHVVTXTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C=NO)O

Origin of Product

United States

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